REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[H][H]>[Pd]>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:3]([CH:2]([CH2:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 200° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C=O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[H][H]>[Pd]>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:3]([CH:2]([CH2:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 200° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C=O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |